molecular formula C18H17N3O B8791549 N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide CAS No. 651780-47-1

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide

Cat. No.: B8791549
CAS No.: 651780-47-1
M. Wt: 291.3 g/mol
InChI Key: HZKJOEBOIMSMJP-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

651780-47-1

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide

InChI

InChI=1S/C18H17N3O/c1-11-2-3-13(18(22)20-15-5-6-15)9-16(11)12-4-7-17-14(8-12)10-19-21-17/h2-4,7-10,15H,5-6H2,1H3,(H,19,21)(H,20,22)

InChI Key

HZKJOEBOIMSMJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)NN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 5-bromo-1H-indazole-1-carboxylate (Intermediate 3, 2.0 g) and N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (Intermediate 5, 2.04 g) in DME (125 ml) was added tetrakis (triphenylphosphine) palladium (0.78 g) and aqueous sodium carbonate (1M, 80 ml). The mixture was heated at reflux under nitrogen for 16 h. The solvent was evaporated and the residue was purified by column chromatography on silica, eluting with cyclohexane:ethyl acetate (2:1 to 1:1) to give the title compound (1.38 g).
Quantity
2 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One

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